7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
Overview
Description
The compound “7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine” is a heterocyclic compound. It contains a pyrazolo[4,3-b]pyridine ring which is a bicyclic system with a nitrogen atom at positions 1 and 2. The compound also contains a tetrahydro-2H-pyran-2-yl group attached to the pyrazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolo[4,3-b]pyridine ring and a tetrahydro-2H-pyran-2-yl group. The bromo and iodo substituents would be expected to significantly influence the compound’s reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in substitution reactions, particularly with the halogen substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromo and iodo substituents would be expected to make the compound relatively heavy and possibly quite reactive .Scientific Research Applications
Synthesis of Natural Product Analogues
The tetrahydro-2H-pyran-2-yl group in the compound is a structural motif present in many natural products . Researchers utilize this compound for the synthesis of analogues of natural products, which can lead to the discovery of new drugs with improved efficacy and safety profiles.
Development of Antimicrobial Agents
Compounds with the pyrazolopyridine moiety have been explored for their antimicrobial properties . The presence of bromo and iodo substituents could potentially enhance these properties, making the compound a valuable precursor in the development of new antimicrobial drugs.
Antitumor Activity
The pyrazolopyridine nucleus is a common feature in many pharmaceutical compounds with antitumor applications . The compound could serve as a key intermediate in the synthesis of potential cancer therapeutics.
Anti-inflammatory Applications
Derivatives of pyrazolopyridine have shown promise in the treatment of inflammation . The compound’s unique structure may be leveraged to synthesize novel anti-inflammatory medications.
Neuroprotective Drug Development
The structural analogs of pyrazolopyridine are important substrates for developing drugs that treat central nervous system disorders . This compound could be used to create neuroprotective agents that help in managing neurodegenerative diseases.
Cardiovascular Research
Research indicates that pyrazolopyridine derivatives can be beneficial in treating cardiovascular diseases . The compound could be used to synthesize molecules that target specific pathways involved in cardiovascular health.
Antidiabetic Drug Synthesis
The pyrazolopyridine core is also associated with antidiabetic drug design . This compound could be instrumental in creating new treatments for diabetes by acting on relevant biological targets.
Discovery of Antioxidants
Antioxidant properties are another area of interest for pyrazolopyridine derivatives . The compound could be used to develop antioxidants that protect cells from oxidative stress, which is implicated in various diseases.
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-bromo-3-iodo-1-(oxan-2-yl)pyrazolo[4,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrIN3O/c12-7-4-5-14-9-10(7)16(15-11(9)13)8-3-1-2-6-17-8/h4-5,8H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAWYONKHLTPJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CN=C3C(=N2)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrIN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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